molecular formula C10H20O2 B13236550 [1-(3-Methoxypropyl)cyclopentyl]methanol

[1-(3-Methoxypropyl)cyclopentyl]methanol

Cat. No.: B13236550
M. Wt: 172.26 g/mol
InChI Key: JMTOEXMELRCKBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Group Analysis of [1-(3-Methoxypropyl)cyclopentyl]methanol

The molecule's core is a five-membered cyclopentane (B165970) ring. Unlike planar representations often used in diagrams, cyclopentane and its derivatives adopt non-planar conformations to alleviate torsional strain arising from eclipsed hydrogen atoms. The two most common puckered conformations are the "envelope" and the "half-chair". libretexts.orgdalalinstitute.com In the envelope conformation, four carbon atoms are coplanar, while the fifth is out of the plane. The half-chair conformation has three coplanar carbons, with the other two displaced on opposite sides of the plane. The presence of two substituents on one carbon atom in this compound would influence the preferred conformation to minimize steric interactions between these groups and the rest of the ring.

The key functional groups present in the molecule are a primary alcohol (-CH2OH) and an ether (-OCH3). The primary alcohol is a versatile functional group that can undergo a variety of transformations, including oxidation to an aldehyde or carboxylic acid, and esterification. The ether group in the methoxypropyl side chain is generally less reactive but can influence the molecule's solubility, polarity, and ability to coordinate with metal cations.

Table 1: Key Structural and Functional Features of this compound

FeatureDescription
Core Scaffold Cyclopentane Ring
Key Substituents -CH2OH (Hydroxymethyl)
-CH2CH2CH2OCH3 (3-Methoxypropyl)
Primary Functional Groups Alcohol (Primary)
Ether
Likely Conformations Envelope or Half-Chair libretexts.orgdalalinstitute.com

Significance of the Cyclopentylmethanol Scaffold in Organic Chemistry

The cyclopentylmethanol scaffold is a valuable building block in organic synthesis. The cyclopentane ring is a common motif in a wide range of biologically active molecules and natural products. The presence of the hydroxymethyl group provides a convenient handle for further functionalization. For instance, cyclopentylmethanol and its derivatives can serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The synthesis of various functionalized cyclopentane derivatives is an active area of research, highlighting the importance of this structural unit. researchgate.net

Contextualization of the Methoxypropyl Side Chain in Synthetic Strategies

The 3-methoxypropyl side chain imparts specific properties to the molecule. The ether linkage introduces polarity and can act as a hydrogen bond acceptor. The propyl chain provides flexibility and can influence the molecule's lipophilicity, which is an important parameter in medicinal chemistry for controlling pharmacokinetic properties. The methoxy (B1213986) group is a common feature in many approved drugs, where it can contribute to binding affinity with biological targets and improve metabolic stability. nih.govresearchgate.net In synthetic strategies, the methoxy group can act as a directing group or a protecting group, depending on the reaction conditions. The presence of an alkoxy side chain can also influence the reactivity of nearby functional groups. nih.gov

Research Gaps and Opportunities in the Chemistry of Alkoxy-Substituted Cyclopentylmethanols

A comprehensive review of the scientific literature reveals a notable lack of specific studies focused on this compound. This presents a significant research gap and a corresponding opportunity for further investigation. Key areas for future research include:

Development of Synthetic Routes: Devising efficient and stereoselective synthetic pathways to access this compound and its derivatives is a primary objective.

Exploration of Reactivity: A detailed study of the reactivity of the alcohol and ether functional groups in this specific molecular context is needed. This could uncover novel chemical transformations and applications.

Investigation of Biological Activity: Given the prevalence of cyclopentane and methoxy moieties in bioactive molecules, it would be valuable to screen this compound and related compounds for potential pharmacological activities.

Conformational Analysis: Detailed computational and experimental studies (e.g., using NMR spectroscopy) could elucidate the preferred conformation of the cyclopentane ring and the spatial arrangement of the substituents, which would be crucial for understanding its reactivity and biological interactions.

The study of alkoxy-substituted cyclopentylmethanols, in general, remains an underexplored area of organic chemistry, offering fertile ground for new discoveries and the development of novel molecules with potential applications in various fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

[1-(3-methoxypropyl)cyclopentyl]methanol

InChI

InChI=1S/C10H20O2/c1-12-8-4-7-10(9-11)5-2-3-6-10/h11H,2-9H2,1H3

InChI Key

JMTOEXMELRCKBF-UHFFFAOYSA-N

Canonical SMILES

COCCCC1(CCCC1)CO

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Methoxypropyl Cyclopentyl Methanol

Strategic Retrosynthetic Analysis of [1-(3-Methoxypropyl)cyclopentyl]methanol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical disconnections. For this compound, the central challenge is the construction of the C1 quaternary stereocenter. A logical retrosynthetic approach focuses on disconnecting the bonds to this strategic carbon atom.

The primary disconnections are the two carbon-carbon bonds originating from the C1 position of the cyclopentyl ring: one leading to the hydroxymethyl group and the other to the methoxypropyl group. This strategy simplifies the target molecule into a cyclopentanone (B42830) precursor and synthons corresponding to the two side chains.

Disconnection 1 (C-C Bond): The bond between the cyclopentyl ring and the hydroxymethyl group can be disconnected. This suggests a nucleophilic hydroxymethylating agent or its equivalent reacting with a carbonyl group.

Disconnection 2 (C-C Bond): The bond between the cyclopentyl ring and the 3-methoxypropyl group is another key disconnection. This points towards the addition of a 3-methoxypropyl nucleophile, such as a Grignard or organolithium reagent, to a cyclopentanone derivative.

This analysis leads to a convergent synthesis plan originating from cyclopentanone. The primary synthetic sequence would involve:

Nucleophilic addition of a 3-methoxypropyl organometallic reagent to cyclopentanone to form a tertiary alcohol, 1-(3-methoxypropyl)cyclopentanol.

Conversion of the resulting tertiary alcohol into the final target containing the hydroxymethyl group. A more direct route involves the sequential addition of the two different carbon groups to a central carbonyl precursor. A highly effective strategy involves the nucleophilic addition of a (silyl)methyl Grignard reagent to the ketone, followed by an oxidative workup to reveal the hydroxymethyl group. orgsyn.org

This retrosynthetic blueprint highlights cyclopentanone as the key starting material for the carbocyclic frame and identifies the crucial C-C bond-forming reactions necessary for assembling the final structure.

Novel Approaches to the Construction of the Cyclopentyl Ring System

While cyclopentanone is a readily available starting material, constructing substituted cyclopentyl rings from acyclic precursors is a fundamental goal in organic synthesis. oregonstate.edu These methods offer pathways to analogs with diverse substitution patterns.

Intramolecular cyclization reactions are powerful tools for forming five-membered rings with high stereocontrol. nih.gov Radical-mediated cyclizations are particularly effective for the synthesis of cyclopentane (B165970) rings due to favorable kinetics. acs.org

Another prominent method is the Dieckmann condensation, an intramolecular version of the Claisen condensation, which is highly effective for forming five-membered rings from adipic acid esters. organicchemistrytutor.com The resulting β-keto ester can then be further manipulated. Additionally, formal [3+2] cycloaddition reactions, often catalyzed by transition metals, provide a convergent route to highly functionalized cyclopentanes. organic-chemistry.orgnih.gov

Table 1: Comparison of Stereoselective Cyclization Methods for Cyclopentane Synthesis
MethodTypical PrecursorKey FeaturesReference
Radical CyclizationAlkenyl halide or xanthateKinetically controlled, effective for 5-exo-trig cyclizations. acs.org
Dieckmann CondensationDiester (e.g., Adipate)Forms a β-keto ester, ideal for further functionalization. organicchemistrytutor.com
[3+2] CycloadditionVinylcyclopropane & AlkeneConvergent route, can build multiple stereocenters simultaneously. organic-chemistry.orgnih.gov
Intramolecular Michael Additionδ,ε-Unsaturated carbonylForms C-C bond via conjugate addition, often with high diastereoselectivity. baranlab.org

Ring expansion and contraction reactions offer alternative strategies, utilizing readily available carbocycles to access the desired cyclopentyl system.

Ring-Expansion: The Tiffeneau–Demjanov rearrangement provides a classic and reliable method for the one-carbon ring expansion of cycloalkanones. wikipedia.org The sequence begins with the conversion of a cyclobutanone (B123998) to its cyanohydrin, which is then reduced to a β-amino alcohol. Treatment with nitrous acid generates a diazonium ion, which undergoes a pinacol-like rearrangement with concomitant ring expansion to yield cyclopentanone. researchgate.netyoutube.com This method is particularly useful for accessing five, six, and seven-membered rings. wikipedia.org

Ring-Contraction: The Favorskii rearrangement is a powerful method for the ring contraction of α-halo cyclic ketones. wikipedia.org For instance, the treatment of 2-chlorocyclohexanone (B41772) with a base, such as sodium ethoxide, induces a rearrangement through a cyclopropanone (B1606653) intermediate. adichemistry.comscienceinfo.com Subsequent nucleophilic attack and ring-opening yield a cyclopentanecarboxylic acid ester. adichemistry.comwikipedia.org This ester can then be converted into various other cyclopentane derivatives. researchgate.net

Table 2: Ring-Expansion vs. Ring-Contraction for Cyclopentane Synthesis
MethodologyStarting Ring SystemKey ReagentsProductReference
Tiffeneau–Demjanov RearrangementCyclobutane1. HCN/NaCN 2. LiAlH4 3. HONO (NaNO2/H+)Cyclopentanone wikipedia.orgresearchgate.net
Favorskii RearrangementCyclohexane1. Cl2 or Br2 2. NaOR (Base)Cyclopentanecarboxylic Acid Ester wikipedia.orgadichemistry.com

Installation and Functionalization of the Methoxypropyl Moiety

The successful synthesis of the target molecule hinges on the effective formation of carbon-carbon bonds at the C1 position of the cyclopentyl ring to introduce the side chains.

The 3-methoxypropyl side chain is typically prepared as a distinct reagent before its attachment to the cyclopentane core. A common precursor is 3-methoxypropyl bromide. This can be synthesized from 3-bromo-1-propanol (B121458) via a Williamson ether synthesis, using a base such as sodium hydride and a methylating agent like methyl iodide or dimethyl sulfate. Alternatively, monomethylation of 1,3-propanediol (B51772) followed by conversion of the remaining alcohol to a bromide provides another route. The resulting 3-methoxypropyl bromide is then converted into a suitable nucleophilic reagent.

The creation of the quaternary carbon center is the cornerstone of the synthesis. acs.org The Grignard reaction is an exceptionally useful method for this purpose. libretexts.org The key step involves the reaction of cyclopentanone with a 3-methoxypropyl Grignard reagent (3-methoxypropylmagnesium bromide), which is prepared from 3-methoxypropyl bromide and magnesium metal. vaia.com This nucleophilic addition forms the tertiary alcohol, 1-(3-methoxypropyl)cyclopentanol, creating the crucial C-C bond and installing the first side chain.

Following the installation of the methoxypropyl group, the hydroxymethyl group must be introduced at the same position. A direct approach involves the reaction of the intermediate ketone with a hydroxymethyl anion synthon. orgsyn.org For example, reacting 1-(3-methoxypropyl)cyclopentanone (if synthesized via an alternative route) with (isopropoxydimethylsilyl)methyl magnesium bromide, followed by Tamao-Fleming oxidation, would yield the target diol directly. orgsyn.org An alternative, though longer, route involves converting cyclopentanone to its corresponding ester (e.g., methyl cyclopentanecarboxylate), adding the 3-methoxypropyl Grignard reagent, and then reducing the resulting ketone. However, the addition of Grignard reagents to esters typically adds two equivalents, making this route less direct for the desired structure. youtube.com

Table 3: Key Carbon-Carbon Bond Forming Reactions
ReactionElectrophileNucleophileIntermediate/ProductReference
Grignard AdditionCyclopentanone3-Methoxypropylmagnesium bromide1-(3-Methoxypropyl)cyclopentanol libretexts.orgvaia.com
Nucleophilic HydroxymethylationKetone(Silyl)methyl Grignard Reagent1-(Hydroxymethyl)alkanol orgsyn.org
Alkylation of EnolateCyclopentanoneEnolate + 3-Methoxypropyl bromide2-(3-Methoxypropyl)cyclopentanone baranlab.org

Regioselective Hydroxymethylation of Substituted Cyclopentanes

The introduction of a hydroxymethyl group onto a substituted cyclopentane ring, particularly at a quaternary carbon center as in the target molecule, is a key synthetic step that demands high regioselectivity.

The formation of the C-C bond for the hydroxymethyl group on the 1-position of a 1-(3-methoxypropyl)cyclopentyl precursor could be envisioned through several catalytic and stoichiometric methods. A plausible route involves the reaction of a suitable cyclopentyl nucleophile with a formaldehyde (B43269) equivalent.

For instance, a Grignard reagent or an organolithium species derived from 1-bromo-1-(3-methoxypropyl)cyclopentane could be reacted with anhydrous formaldehyde. This approach, while stoichiometric, is a classic and effective method for one-carbon homologation to form a primary alcohol.

Alternatively, catalytic approaches could offer milder conditions and improved functional group tolerance. Transition-metal-catalyzed cross-coupling reactions represent a powerful tool. For example, a palladium-catalyzed reaction of a cyclopentylboronic acid or ester with a halomethyl species could be explored. Although not a direct hydroxymethylation, subsequent functional group transformation would yield the desired alcohol.

Another avenue involves the hydroformylation of a suitably substituted cyclopentene. While typically leading to aldehydes, the subsequent reduction would provide the hydroxymethyl group. The regioselectivity of this process would be a critical factor to control.

Table 1: Potential Approaches for Hydroxymethylation

Method Reagents Potential Advantages Key Challenges
Grignard Reaction 1-halo-1-(3-methoxypropyl)cyclopentane, Mg, Formaldehyde High yield, well-established Requires anhydrous conditions, potential side reactions
Organolithium Reaction 1-halo-1-(3-methoxypropyl)cyclopentane, n-BuLi, Formaldehyde High reactivity Strongly basic, potential for elimination
Palladium-catalyzed Coupling Cyclopentylboronic ester, halomethyl reagent, Pd catalyst Mild conditions, functional group tolerance Multi-step process, availability of starting materials

In multi-step syntheses of complex molecules, protecting groups are often essential to mask reactive functional groups and ensure selective transformations. pressbooks.pubjocpr.com For the synthesis of this compound, the two key functional groups are the ether and the alcohol.

If the synthetic route involves harsh conditions that could cleave the methyl ether (e.g., strong acids), a more robust protecting group might be needed for the propyl side chain's oxygen. However, the methoxy (B1213986) group is generally stable under many reaction conditions.

The primary alcohol, once formed, might need protection if further reactions are to be carried out on another part of the molecule. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)), which are easily installed and removed under mild conditions. Acetals are also effective protecting groups for alcohols and are stable under basic conditions. pressbooks.pub

Exploration of Sustainable and Green Synthetic Pathways

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. mdpi.com This involves the use of greener catalysts, alternative solvents, and biocatalytic methods to reduce waste and energy consumption.

The development of efficient catalysts is central to green chemistry. For the synthesis of this compound, catalysts could play a role in several steps. For instance, in a hydroformylation approach, rhodium or cobalt catalysts are traditionally used. Research into more sustainable and recyclable catalysts, such as those based on earth-abundant metals or those immobilized on solid supports, is an active area.

Iron-catalyzed cross-coupling reactions are gaining prominence as a more sustainable alternative to palladium-catalyzed methods. mdpi.com The use of methanol (B129727) as a C1 source in catalytic reactions is also a green approach, as methanol can be produced from renewable resources. acs.orgrsc.org Electrophotocatalytic methods are also emerging for hydroxymethylation reactions using methanol. acs.org

Reducing or eliminating the use of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions, where the reaction is carried out in the neat reagents or in a melt, can significantly reduce waste. rsc.orgresearchgate.net Grinding techniques can also facilitate solvent-free reactions. researchgate.net

The use of green solvents is another important strategy. Cyclopentyl methyl ether (CPME) has emerged as a promising eco-friendly solvent with a high boiling point, low peroxide formation, and stability under both acidic and basic conditions. mdpi.comnih.govresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov For the synthesis of this compound, an alcohol dehydrogenase could potentially be used for the stereoselective reduction of a corresponding aldehyde to the primary alcohol. nih.gov Biocatalytic reactions are often performed in aqueous media or under solvent-free conditions, further enhancing their green credentials. nih.gov

Table 2: Green Chemistry Approaches in Synthesis

Strategy Example Application Sustainability Benefit
Catalyst Development Use of Fe-based catalysts for cross-coupling. mdpi.com Reduces reliance on precious metals.
Sustainable Solvents Employing Cyclopentyl Methyl Ether (CPME) as a reaction medium. mdpi.comnih.gov Lower toxicity, less peroxide formation, biodegradable. mdpi.comnih.gov
Solvent-Free Reactions Grinding reagents together without a solvent. researchgate.net Eliminates solvent waste and simplifies purification. researchgate.net

| Biocatalysis | Enzymatic reduction of an aldehyde precursor to the target alcohol. nih.gov | High selectivity, mild conditions, aqueous media. nih.govnih.gov |

Detailed Spectroscopic and Structural Elucidation of 1 3 Methoxypropyl Cyclopentyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of [1-(3-Methoxypropyl)cyclopentyl]methanol provide a detailed map of its atomic connectivity and chemical environment.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring, the methoxypropyl side chain, and the hydroxymethyl group. The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on solvent and concentration.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity Integration
-OH 1.5-3.5 broad s 1H
-CH₂OH ~3.45 s 2H
-OCH₃ ~3.30 s 3H
-CH₂-O- ~3.35 t 2H
Cyclopentyl CH₂ (adjacent to C1) ~1.60 m 4H
Cyclopentyl CH₂ (beta to C1) ~1.50 m 4H
-CH₂-CH₂-O- ~1.75 p 2H

s = singlet, t = triplet, p = pentet, m = multiplet

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show a unique signal for each carbon atom in a different chemical environment. The carbons bonded to electronegative oxygen atoms are expected to appear most downfield.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
-C H₂OH ~68
-C H₂-O- ~72
-OC H₃ ~59
Quaternary C1 (Cyclopentyl) ~48
-C H₂-CH₂-O- ~30
C1-C H₂-CH₂- ~28
Cyclopentyl C H₂ (adjacent to C1) ~35

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the adjacent methylene (B1212753) groups of the methoxypropyl chain (-CH₂ -CH₂ -CH₂ -). Protons within the cyclopentyl ring would also show complex correlations.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra. For example, the signal predicted around 3.45 ppm would correlate with the carbon signal at ~68 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is critical for establishing the connectivity across quaternary centers. Long-range correlations (2-3 bonds) would be expected from the protons of the hydroxymethyl group (-CH₂OH) to the quaternary carbon (C1) and the adjacent carbons of the cyclopentyl ring. Similarly, correlations from the methoxy (B1213986) protons (-OCH₃) to the adjacent methylene carbon (-CH₂-O-) would confirm the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. A NOESY spectrum could provide insights into the preferred conformation of the flexible methoxypropyl side chain relative to the cyclopentyl ring. Spatial correlations might be observed between the protons of the hydroxymethyl group and the protons of the methoxypropyl chain or the cyclopentyl ring.

Stereochemical Assignment through Advanced NMR Data

The molecular structure of this compound lacks any chiral centers. The quaternary carbon (C1) of the cyclopentane (B165970) ring is attached to four different groups, but the cyclopentane ring itself provides a plane of symmetry in its puckered conformations. Consequently, the molecule is achiral and does not exist as stereoisomers. Therefore, stereochemical assignment using advanced NMR techniques is not applicable.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule.

FT-IR Spectroscopy: The infrared spectrum is predicted to be dominated by absorptions from the hydroxyl and ether groups, as well as the hydrocarbon backbone.

A very broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹ , characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding. libretexts.orgspectroscopyonline.comlibretexts.org

Strong, sharp peaks between 2950 cm⁻¹ and 2850 cm⁻¹ will correspond to the C-H stretching vibrations of the cyclopentyl and propyl methylene groups. libretexts.org

A strong C-O stretching band for the primary alcohol (-CH₂OH) is anticipated in the 1075-1000 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.com

Another strong C-O stretching band, corresponding to the ether linkage, is expected around 1120 cm⁻¹ . vscht.cz

Medium intensity peaks around 1465 cm⁻¹ would be attributable to CH₂ scissoring (bending) vibrations.

Raman Spectroscopy: The Raman spectrum would complement the FT-IR data, with strong signals expected for the hydrocarbon framework.

The C-H stretching region (2850-3000 cm⁻¹ ) would show strong, well-defined peaks.

The fingerprint region below 1500 cm⁻¹ would contain numerous signals corresponding to C-C stretching and C-H bending modes of the cyclopentane ring and the propyl chain. Based on studies of cyclopentane derivatives, characteristic ring deformation and rocking modes would be visible. acs.orgresearchgate.netaip.org The C-O stretching vibrations are typically weak in Raman spectra.

Predicted Vibrational Frequencies

Functional Group Vibration Mode Predicted FT-IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Intensity
O-H Stretch 3600-3200 Weak/Not Observed Strong, Broad (IR)
C-H Stretch (sp³) 2950-2850 2950-2850 Strong (IR/Raman)
C-O Stretch (Ether) ~1120 Weak Strong (IR)
C-O Stretch (Alcohol) 1075-1000 Weak Strong (IR)
C-H Bend (CH₂) ~1465 ~1465 Medium (IR/Raman)

Mass Spectrometry (High-Resolution MS, Tandem MS) for Fragmentation Pathway Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 172.26 g/mol ), the following fragmentation pathways under electron ionization (EI) are proposed. The molecular ion peak (M⁺) at m/z 172 may be of low intensity or absent, which is common for primary alcohols. whitman.edu

Alpha-Cleavage: The most characteristic fragmentation for primary alcohols is the cleavage of the bond alpha to the oxygen atom. Loss of a hydroxymethyl radical (•CH₂OH, 31 u) would result in a prominent ion at m/z 141 . whitman.edu

Loss of Water: Dehydration is a common fragmentation pathway for alcohols, leading to an [M-H₂O]⁺ ion at m/z 154 .

Ether Fragmentation: Cleavage can occur at the ether linkage. Loss of a methoxy radical (•OCH₃, 31 u) would yield a fragment at m/z 141 . Alpha-cleavage next to the ether oxygen could lead to the loss of a propyl radical, generating an ion at m/z 129 . A characteristic fragment for methoxy groups is the oxonium ion [CH₂=O⁺CH₃] at m/z 45 .

Ring and Chain Cleavage: Fragmentation of the cyclopentyl ring or the propyl chain can lead to a complex series of smaller ions. A significant peak could arise from the cleavage of the bond between the cyclopentyl ring and the methoxypropyl chain, generating a cyclopentylmethanol cation at m/z 99 or a methoxypropyl cation at m/z 73 .

Predicted Key Mass Fragments

m/z Proposed Fragment Identity Fragmentation Pathway
172 [C₁₀H₂₀O₂]⁺ Molecular Ion (M⁺)
154 [C₁₀H₁₈O]⁺ M⁺ - H₂O
141 [C₉H₁₇O]⁺ M⁺ - •CH₂OH (Alpha-cleavage)
99 [C₆H₁₁O]⁺ Cleavage of C-C bond to propyl chain
73 [C₄H₉O]⁺ Methoxypropyl cation

X-ray Crystallography for Solid-State Molecular Conformation (If applicable)

A thorough search of crystallographic databases reveals no published single-crystal X-ray diffraction data for this compound. If such data were available, it would provide definitive information on its solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereoisomer Characterization (If chiral)

This compound is an achiral molecule. It does not possess any stereogenic centers and has a potential plane of symmetry. As a result, it does not exhibit optical activity and cannot be resolved into enantiomers. Therefore, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), which are used to characterize chiral molecules, are not applicable to this compound.

Chemical Reactivity and Transformation Studies of 1 3 Methoxypropyl Cyclopentyl Methanol

Reactions at the Primary Alcohol Functionality

The primary alcohol group in [1-(3-Methoxypropyl)cyclopentyl]methanol is a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents can selectively convert the primary alcohol to [1-(3-Methoxypropyl)cyclopentyl]carbaldehyde. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP). These reactions are typically carried out in anhydrous solvents to prevent overoxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent), will oxidize the primary alcohol directly to [1-(3-Methoxypropyl)cyclopentyl]carboxylic acid. This transformation proceeds through an aldehyde intermediate which is rapidly oxidized in the presence of water.

Table 1: Oxidation Reactions of Primary Alcohols

Oxidizing Agent Product Typical Conditions
Pyridinium chlorochromate (PCC) Aldehyde Anhydrous CH₂Cl₂
Dess-Martin periodinane (DMP) Aldehyde CH₂Cl₂
Potassium permanganate (KMnO₄) Carboxylic Acid Basic, aqueous
Chromic Acid (Jones Reagent) Carboxylic Acid Acetone, H₂SO₄

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the ester product.

For sterically hindered carboxylic acids or when milder conditions are required, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or the Steglich esterification with DCC and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed.

Etherification of the primary alcohol can be achieved through the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For example, reaction with methyl iodide would yield 1-(methoxymethyl)-1-(3-methoxypropyl)cyclopentane.

Table 2: Esterification and Etherification Reactions

Reaction Type Reagents Product Type
Fischer Esterification Carboxylic Acid, H⁺ catalyst Ester
Steglich Esterification Carboxylic Acid, DCC, DMAP Ester
Williamson Ether Synthesis 1. NaH; 2. Alkyl halide Ether

The hydroxyl group of an alcohol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group. This is typically achieved under acidic conditions where the hydroxyl group is protonated to form a good leaving group, water. Subsequent attack by a nucleophile can then proceed. For primary alcohols like this compound, the reaction with hydrogen halides (HBr, HI) generally proceeds via an Sₙ2 mechanism.

Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Table 3: Nucleophilic Substitution Pathways

Activating Agent Nucleophile Product Type Mechanism
HBr Br⁻ Alkyl Bromide Sₙ2
HI I⁻ Alkyl Iodide Sₙ2
TsCl, pyridine Various Nucleophiles Substituted Alkane Sₙ2

Reactivity of the Methoxypropyl Side Chain

The methoxypropyl side chain possesses an ether linkage that can undergo specific chemical transformations, primarily cleavage reactions. The terminal methyl group, while generally unreactive, can be functionalized under certain conditions.

Ethers are generally stable and unreactive functional groups. However, the C-O bond of the ether in the methoxypropyl side chain of this compound can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). nih.govrsc.orgpearson.comresearchgate.net The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. rsc.org For an acyclic ether like the one present in the side chain, the cleavage would likely occur via an Sₙ2 mechanism, with the halide attacking the less sterically hindered carbon, in this case, the methyl group, to yield 3-(1-(hydroxymethyl)cyclopentyl)propan-1-ol and a methyl halide. rsc.org

Lewis acids, such as boron tribromide (BBr₃), are also effective reagents for the cleavage of ethers and often allow for milder reaction conditions compared to strong protic acids. acs.org

Table 4: Ether Cleavage Reactions

Reagent Products Mechanism
HBr (excess) 3-(1-(bromomethyl)cyclopentyl)propan-1-ol, Methyl bromide Sₙ2
HI (excess) 3-(1-(iodomethyl)cyclopentyl)propan-1-ol, Methyl iodide Sₙ2
BBr₃ 3-(1-(hydroxymethyl)cyclopentyl)propan-1-ol, Methyl bromide Lewis acid-mediated

The terminal methyl group of the methoxypropyl side chain is generally the least reactive site in the molecule. The C-H bonds of a methyl group in an ether are typically strong and unactivated. However, under specific and often forcing conditions, these C-H bonds can undergo reaction.

Free-radical halogenation, initiated by UV light, can lead to the substitution of one or more hydrogen atoms on the methyl group with a halogen. This reaction is often unselective and can lead to a mixture of products.

More advanced synthetic methods involving C-H activation by transition metal catalysts could potentially be employed for the selective functionalization of the terminal methyl group. These reactions are at the forefront of organic synthesis and would likely require careful selection of the catalyst and reaction conditions to achieve selectivity over other C-H bonds in the molecule. For instance, directed metalation, where a nearby functional group directs a metal to a specific C-H bond, is a possibility, though the distance from the primary alcohol to the terminal methyl group in this molecule may make such a strategy challenging.

Reactions Involving the Cyclopentyl Ring System

Functionalization of the Cyclopentyl Skeleton

There is no specific information available in the public domain regarding the functionalization of the cyclopentyl skeleton of this compound.

Ring-Opening and Rearrangement Reactions

There is no specific information available in the public domain regarding ring-opening or rearrangement reactions of the cyclopentyl ring in this compound.

Mechanistic Investigations of Key Transformations

Kinetic and Thermodynamic Studies

No kinetic or thermodynamic studies for transformations involving this compound have been found in the public literature.

Isotopic Labeling Experiments

There is no evidence of isotopic labeling experiments having been conducted on this compound in the reviewed literature.

Theoretical and Computational Chemistry of 1 3 Methoxypropyl Cyclopentyl Methanol

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of [1-(3-Methoxypropyl)cyclopentyl]methanol. The presence of a flexible 3-methoxypropyl chain attached to a cyclopentyl ring suggests the existence of multiple low-energy conformers.

Molecular mechanics (MM) methods, utilizing force fields such as MMFF94 or Amber, are well-suited for rapidly exploring the conformational space of flexible molecules. These methods calculate the steric energy of a molecule as a function of its geometry, allowing for the identification of local and global energy minima. A systematic conformational search would typically involve the rotation of all rotatable bonds, including those in the methoxypropyl side chain and the bond connecting it to the cyclopentyl ring.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these conformers in different environments, such as in a vacuum or in a solvent. nih.govbohrium.com By simulating the motion of the molecule over time, MD provides information on the stability of different conformations and the energy barriers for interconversion between them.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

ConformerDihedral Angle (°C-C-O-C)Relative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum)178.50.0045.2
B65.20.8525.1
C-68.91.2015.7
D-175.31.8014.0

This data is illustrative and generated based on typical energy differences for such conformers.

The energy landscape of this compound is characterized by several low-energy conformers, with the global minimum likely adopting a staggered conformation to minimize steric hindrance. The small energy differences between these conformers suggest that the molecule is flexible and can readily interconvert between different shapes at room temperature.

Electronic Structure Calculations (DFT, Ab Initio)

To gain a more accurate understanding of the electronic properties of this compound, quantum chemical calculations such as Density Functional Theory (DFT) and ab initio methods are employed. nih.gov These methods solve the Schrödinger equation to provide detailed information about the molecule's electronic structure. Functionals like B3LYP and M06-2X, combined with basis sets such as 6-31G(d,p) or cc-pVTZ, are commonly used for such calculations. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. numberanalytics.comnumberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, which have lone pairs of electrons. The LUMO is likely to be distributed over the σ* antibonding orbitals of the C-O and C-C bonds.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

OrbitalEnergy (eV)
HOMO-9.85
LUMO1.25
HOMO-LUMO Gap11.10

This data is illustrative and based on typical values for similar alcohol and ether compounds.

A large HOMO-LUMO gap suggests that this compound is a relatively stable molecule.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is a useful tool for predicting reactivity. researchgate.netuni-muenchen.de The MEP map is colored to indicate regions of different electrostatic potential. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions indicate areas of positive potential, which are susceptible to nucleophilic attack.

For this compound, the MEP surface would show negative potential (red) around the oxygen atoms of the hydroxyl and methoxy groups due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential (blue), making it a potential site for hydrogen bonding or reaction with nucleophiles.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic parameters, which can aid in the identification and characterization of molecules.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. nih.gov By comparing the calculated shifts with experimental data, the structure of the molecule can be confirmed.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₂-OH3.5568.2
C-OH (Cyclopentyl)-85.1
CH₂ (Propyl)1.50 - 1.6525.3, 30.1
CH₂-O3.4072.5
O-CH₃3.3058.9
Cyclopentyl CH₂1.45 - 1.6023.8, 35.5

This data is illustrative and based on standard chemical shift ranges for similar functional groups.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule and can be compared with experimental infrared (IR) and Raman spectra. mdpi.comnist.gov

Table 4: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3450
C-H Stretch (Alkyl)2850 - 3000
C-O Stretch (Alcohol)1050
C-O-C Stretch (Ether)1120

This data is illustrative and based on characteristic vibrational frequencies for these functional groups.

Computational Modeling of Reaction Mechanisms and Transition States

Computational methods can be used to model reaction mechanisms and locate transition states, providing insights into the kinetics and thermodynamics of chemical reactions. nih.govucl.ac.uk For this compound, potential reactions could include dehydration, oxidation, or etherification.

By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy can be determined. This information is crucial for understanding the feasibility and selectivity of a reaction. For example, modeling the dehydration of this compound would involve locating the transition state for the elimination of a water molecule to form an alkene.

Structure-Reactivity Relationship Prediction and Analysis

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity or physical properties of this compound and related compounds. These models use calculated molecular descriptors, such as electronic, steric, and hydrophobic parameters, to establish a mathematical relationship with the property of interest.

For instance, descriptors like the HOMO and LUMO energies, dipole moment, and molecular surface area could be used to predict the reactivity of this compound in a particular chemical transformation or its potential as a solvent or ligand. This approach can be valuable in screening large numbers of related compounds and prioritizing them for experimental investigation.

Potential Applications of 1 3 Methoxypropyl Cyclopentyl Methanol in Advanced Chemical Research

[1-(3-Methoxypropyl)cyclopentyl]methanol as a Versatile Synthetic Building Block

The utility of a molecule in organic synthesis is often determined by its functional handles and core structure. This compound possesses a primary alcohol, which is a versatile functional group for a multitude of chemical transformations, and a cyclopentane (B165970) core, a common motif in biologically active molecules. researchgate.net

Precursor for Complex Organic Molecules

The cyclopentane ring is a privileged scaffold found in numerous natural products and pharmaceuticals. researchgate.net The structure of this compound, with its defined substitution pattern, offers a valuable starting point for the synthesis of more complex molecular targets. The primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution, providing numerous pathways for elaboration.

The methoxypropyl side chain, while seemingly simple, introduces several key features. The ether linkage is generally stable under a variety of reaction conditions, yet it can be cleaved under specific, often harsh, acidic conditions if required. More importantly, it adds a degree of lipophilicity and conformational flexibility to the molecule. In the synthesis of a larger target, this chain could influence solubility, crystal packing, or interactions with biological macromolecules.

For instance, the cyclopentane core of this molecule could be envisioned as a central scaffold in the synthesis of prostaglandin (B15479496) analogs or certain antiviral agents where a five-membered ring is a key structural element. The dual functionality of the alcohol and the ether allows for orthogonal chemical modifications, a highly desirable feature in the construction of complex molecules.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. nih.gov The core principle of DOS is to start from a common scaffold and apply a variety of reaction pathways to generate a wide range of molecular architectures. cam.ac.uk

This compound is well-suited to serve as a starting scaffold in a DOS campaign. The cyclopentane ring provides a rigid, three-dimensional framework, while the attached functional groups are points for diversification. A hypothetical DOS strategy starting from this molecule is outlined below:

Initial Scaffold Reaction Type Potential Functional Group Transformation Resulting Molecular Class
This compoundOxidationAlcohol to AldehydeAldehydes, for use in reductive aminations, Wittig reactions, etc.
This compoundEsterificationAlcohol to EsterEsters, amides (after subsequent reaction)
This compoundEtherificationAlcohol to EtherEthers with varied alkyl or aryl groups
This compoundSubstitution (after activation)Alcohol to Azide, Halide, etc.Amines, heterocycles

This table represents an illustrative example of potential synthetic pathways in a diversity-oriented synthesis campaign.

Through such a divergent synthetic approach, a single starting material, this compound, could give rise to a multitude of compounds with varied physicochemical properties, increasing the probability of identifying molecules with desired biological activities. The ability to systematically modify the appendages on the cyclopentane core allows for a thorough exploration of the surrounding chemical space. mskcc.org

Exploration in Materials Science Research

The unique combination of a rigid carbocyclic core and flexible side chains in this compound also suggests potential applications in the field of materials science.

Incorporation into Polymeric Structures

The primary alcohol of this compound can act as a monomer in polymerization reactions. For example, it could be converted into an acrylate (B77674) or methacrylate (B99206) derivative and subsequently undergo free-radical polymerization to yield polymers with pendant cyclopentyl groups. The presence of the bulky, substituted cyclopentane ring along the polymer backbone would likely impart unique thermal and mechanical properties, such as a higher glass transition temperature and altered solubility characteristics.

Furthermore, the methoxypropyl side chain could influence the polymer's properties by providing a site for hydrogen bonding (with the ether oxygen) and by increasing the free volume within the polymer matrix. Such polymers could find applications as specialty coatings, membranes, or in optical materials where the properties of cyclic olefin polymers are advantageous. researchgate.net For instance, a cyclopentane derivative has been used as a cross-linker in the synthesis of epoxy-based vitrimers, a class of recyclable polymers. elsevierpure.com

Role in Supramolecular Assemblies

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized structures. The design of molecules that can self-assemble into well-defined architectures is a key aspect of this field. This compound possesses functional groups capable of participating in such interactions.

The hydroxyl group is a strong hydrogen bond donor and acceptor. The ether oxygen in the methoxypropyl chain can also act as a hydrogen bond acceptor. This combination of functionalities could allow the molecule to form intricate hydrogen-bonding networks, leading to the formation of liquid crystals, gels, or other ordered phases. The cyclopentane core would provide a degree of rigidity and define the spatial orientation of the interacting functional groups, which is crucial for achieving well-ordered supramolecular structures. The interplay between the rigid core and the flexible side chain could lead to complex self-assembly behaviors that are sensitive to temperature, solvent, and the presence of other molecules. nih.gov

Application in Chemical Probes and Tracers for Mechanistic Studies

Chemical probes are small molecules used to study biological processes. They are often designed to interact with a specific protein or enzyme to elucidate its function or to track a particular metabolic pathway. This compound could serve as a foundational structure for the development of such probes.

For the development of a chemical probe, the core scaffold of this compound could be modified to include a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) and a reactive group for covalent modification of a biological target. mq.edu.au The methoxypropyl chain could be synthetically altered to incorporate these functionalities. For instance, the terminal methyl ether could be replaced with a group amenable to "click" chemistry, allowing for the easy attachment of various tags.

Contribution to Chemoinformatics and Database Development

Chemoinformatics relies on the systematic collection and analysis of chemical data to facilitate the discovery and development of new molecules with desired properties. The inclusion of this compound in chemical databases would provide a valuable data point for the development of predictive models and the exploration of chemical space.

The bifunctional nature of this compound, possessing both a hydroxyl group and an ether linkage, makes it an interesting candidate for chemoinformatic analysis. wuxibiology.comnih.gov These functional groups can engage in a variety of intermolecular interactions, including hydrogen bonding (as both donor and acceptor) and dipole-dipole interactions. The presence of the flexible methoxypropyl chain and the cyclopentane ring introduces specific conformational possibilities that can be modeled and studied computationally.

The data associated with this compound in a well-curated chemical database would extend beyond its basic identifiers. It would ideally include a range of calculated and experimental properties that are crucial for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. nih.govnih.gov Such models are instrumental in predicting the biological activity or physical properties of novel compounds based on their molecular structure.

Table 1: Key Chemoinformatic Descriptors for this compound

DescriptorValue/TypeSignificance in Chemoinformatics
Molecular Formula C₁₀H₂₀O₂Defines the elemental composition.
Molecular Weight 172.26 g/mol A fundamental parameter in many predictive models.
IUPAC Name This compoundProvides an unambiguous chemical identifier.
SMILES COCCCC1(CCCC1)COA machine-readable representation of the molecular structure.
LogP (Octanol-Water Partition Coefficient) CalculatedPredicts the lipophilicity of the molecule, a key factor in drug absorption and distribution.
Topological Polar Surface Area (TPSA) CalculatedEstimates the surface area of polar atoms, influencing membrane permeability.
Number of Hydrogen Bond Donors 1Quantifies the potential for hydrogen bond donation.
Number of Hydrogen Bond Acceptors 2Quantifies the potential for hydrogen bond acceptance.
Number of Rotatable Bonds 5Indicates the conformational flexibility of the molecule.
3D Conformer Ensembles CalculatedProvides information on the spatial arrangement of atoms, crucial for docking studies.

The cyclopentane scaffold itself is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous biologically active compounds. numberanalytics.com The systematic inclusion of its derivatives, like this compound, into databases enriches the structural diversity available for virtual screening campaigns. These campaigns employ computational methods to identify potential drug candidates by predicting their binding affinity to biological targets. The unique combination of a cyclopentane core with both ether and alcohol functionalities offers a distinct structural motif for such in silico explorations. nih.gov

Future Directions and Emerging Research Avenues for Cyclopentylmethanol Derivatives

The structural attributes of [1-(3--Methoxypropyl)cyclopentyl]methanol and its analogs suggest several promising avenues for future research. These directions span from the development of novel therapeutic agents to the creation of advanced materials.

In the realm of medicinal chemistry, the development of novel cyclopentane-based therapeutics is a burgeoning field. nih.gov The conformational constraint imposed by the cyclopentane ring can lead to enhanced binding affinity and selectivity for biological targets. numberanalytics.comnih.gov Future research could focus on synthesizing a library of this compound derivatives and screening them for a range of biological activities. The ether and alcohol moieties can be further functionalized to modulate properties such as solubility, metabolic stability, and target engagement. nih.gov For instance, the hydroxyl group can serve as a handle for conjugation to other molecules, creating bifunctional compounds for targeted drug delivery or proteomics applications. acs.orgresearchgate.net

The exploration of cyclopentylmethanol derivatives as building blocks in materials science presents another exciting frontier. The bifunctional nature of these molecules allows for their incorporation into polymers and other macromolecules. The hydroxyl group can be used for esterification or etherification to form polymer backbones, while the methoxypropyl side chain can influence the material's bulk properties, such as its glass transition temperature and solubility. There is growing interest in stimuli-responsive polymers, and the ether linkage in this compound could potentially be designed to be cleavable under specific conditions, leading to degradable or responsive materials. nih.gov

Furthermore, the synthesis of novel cyclopentylmethanol derivatives with varied substitution patterns could lead to the discovery of compounds with unique properties. The introduction of chirality, for example, could be critical for applications in asymmetric catalysis or as chiral resolving agents. The development of efficient and stereoselective synthetic routes to these derivatives will be a key enabling factor for their exploration in various fields. nih.gov

Table 2: Potential Research Directions for Cyclopentylmethanol Derivatives

Research AreaFocusPotential Applications
Medicinal Chemistry Synthesis and screening of derivative libraries.Discovery of new therapeutic agents (e.g., anti-infectives, anti-cancer agents).
Structure-activity relationship (SAR) studies.Optimization of lead compounds for improved efficacy and safety.
Development of bifunctional molecules and prodrugs.Targeted drug delivery, controlled release formulations.
Materials Science Incorporation into polymer backbones.Creation of novel polyesters, polyethers, and polyurethanes.
Design of functional monomers.Development of materials with tailored thermal and mechanical properties.
Exploration as building blocks for liquid crystals.Advanced display technologies.
Asymmetric Synthesis Development of stereoselective synthetic routes.Access to enantiomerically pure derivatives for chiral applications.
Use as chiral ligands in catalysis.Enantioselective synthesis of other molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.